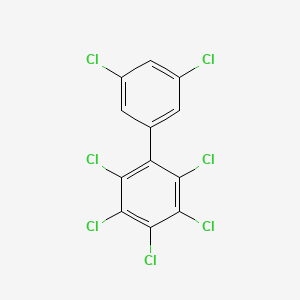

2,3,3',4,5,5',6-Heptachlorobiphenyl

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,5-pentachloro-6-(3,5-dichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H3Cl7/c13-5-1-4(2-6(14)3-5)7-8(15)10(17)12(19)11(18)9(7)16/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUTDUGMNROUBOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H3Cl7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8074239 | |

| Record name | 2,3,3',4,5,5',6-Heptachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74472-51-8 | |

| Record name | PCB 192 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74472-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,3',4,5,5',6-Heptachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074472518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,3',4,5,5',6-Heptachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,3',4,5,5',6-HEPTACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9IG95G1IEY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling & Toxicokinetics of 2,3,3',4,5,5',6-Heptachlorobiphenyl

Executive Summary

This technical guide provides a comprehensive analysis of 2,3,3',4,5,5',6-Heptachlorobiphenyl (CAS: 74472-51-8), a high-molecular-weight polychlorinated biphenyl (PCB) congener. Identified as PCB 192 under the Ballschmiter & Zell (BZ) numbering system, this molecule is characterized by a 2,6-di-ortho substitution pattern, rendering it a non-dioxin-like (NDL) PCB.

This document details the molecule's structural architecture, physicochemical constants, environmental chemodynamics, and toxicological mode of action (MoA). It further outlines a validated analytical workflow compliant with EPA Method 1668C for trace-level determination in complex biological and environmental matrices.

Structural Identity & Molecular Architecture

The physicochemical behavior of 2,3,3',4,5,5',6-Heptachlorobiphenyl is dictated by its specific chlorine substitution pattern. Unlike coplanar PCBs that mimic dioxins, the steric hindrance at the ortho positions (2,6) prevents the two phenyl rings from assuming a coplanar conformation.

Nomenclature & Identifiers

| Parameter | Detail |

| IUPAC Name | 2,3,3',4,5,5',6-Heptachlorobiphenyl |

| Congener ID | PCB 192 (Ballschmiter & Zell) |

| CAS Registry Number | 74472-51-8 |

| Molecular Formula | |

| Molecular Weight | 395.32 g/mol |

| Structure Type | 2,6-Di-ortho substituted (Non-Planar) |

Structural Conformation & "Ortho-Effect"

The presence of chlorine atoms at the 2 and 6 positions (on the pentachlorinated ring) creates significant steric repulsion against the hydrogens or chlorines of the opposing ring.

-

Rotational Barrier: High energy barrier prevents free rotation, locking the rings in a twisted conformation (dihedral angle ~60–90°).

-

Biological Implication: This non-planar geometry precludes high-affinity binding to the Aryl Hydrocarbon Receptor (AhR), distinguishing it from dioxin-like congeners (e.g., PCB 126). Instead, it acts as a phenobarbital-type inducer.

Physicochemical Constants

The following data aggregates experimental values and high-fidelity predictive models (EPISuite™, SPARC) relevant for pharmacokinetic modeling.

Table 1: Physicochemical Properties

| Property | Value | Context/Method |

| Physical State | Solid (Crystalline) | At STP |

| Melting Point | 99.2 °C | Experimental (AccuStandard) |

| Water Solubility ( | Extremely Hydrophobic (25°C) | |

| Log | 7.2 – 7.5 | High Bioaccumulation Potential |

| Log | ~10.5 | Octanol-Air Partition Coefficient |

| Vapor Pressure ( | Low Volatility (25°C) | |

| Henry’s Law Constant | ~3.5 Pa[1][2]·m³/mol | Volatilization from water bodies is slow but significant over time |

Scientific Insight: The high Log

Analytical Methodologies (EPA Method 1668C)[3]

Quantification of PCB 192 requires High-Resolution Gas Chromatography coupled with High-Resolution Mass Spectrometry (HRGC/HRMS). The following protocol is adapted from EPA Method 1668C , optimized to resolve PCB 192 from co-eluting congeners (e.g., PCB 193 or 191) which often plague standard DB-5 columns.

Workflow Architecture

The following diagram illustrates the critical path from sample extraction to instrumental analysis.

Figure 1: Analytical workflow for trace determination of PCB 192 using Isotope Dilution HRMS.

Detailed Protocol Steps

-

Extraction (Soxhlet/PLE):

-

Samples are spiked with

-labeled PCB standards prior to extraction to correct for recovery losses (Isotope Dilution). -

Solvent: Toluene or Methylene Chloride:Acetone (1:1) is used to ensure exhaustive extraction of the lipophilic congener.

-

QC Check: Monitor recovery of labeled standards (Acceptance: 25–150%).

-

-

Lipid Removal & Cleanup:

-

Acid/Base Silica: The extract is passed through layered silica gel (sulfuric acid impregnated) to hydrolyze lipids. PCB 192 is stable under these harsh conditions.

-

Florisil Column: Used to separate PCBs from polar interferences and some organochlorine pesticides.

-

-

Instrumental Analysis (HRGC/HRMS):

-

Column Selection: A standard 5% phenyl column (e.g., DB-5ms) may result in co-elution.

-

Resolution Strategy: If specific resolution of PCB 192 is required, use an SPB-Octyl or HT-8 column as a secondary confirmation column.

-

Detection: Selected Ion Monitoring (SIM) at M+ and (M+2)+ ions (

393.80 and 395.80) to maximize sensitivity (fem togram level).

-

Biological Interaction & Toxicology

As a Non-Dioxin-Like (NDL) PCB , 2,3,3',4,5,5',6-Heptachlorobiphenyl operates through distinct nuclear receptor pathways compared to coplanar PCBs.

Mechanism of Action (MoA)

Unlike dioxin-like PCBs that bind the Aryl Hydrocarbon Receptor (AhR), PCB 192 primarily acts as a phenobarbital-type inducer.

-

Primary Targets: Constitutive Androstane Receptor (CAR) and Pregnane X Receptor (PXR).[3][4][5]

-

Downstream Effect: Transcriptional upregulation of CYP2B and CYP3A sub-families.

-

Neurotoxicity: NDL-PCBs are also implicated in altering intracellular

signaling and ryanodine receptor (RyR) sensitization, posing potential neurodevelopmental risks.

Metabolic Pathway

The metabolism of PCB 192 is slow due to the high degree of chlorination, leading to bioaccumulation. When metabolism occurs, it follows the arene oxide pathway.

Figure 2: Toxicokinetic pathway of PCB 192, highlighting CAR/PXR activation and oxidative metabolism.

Toxicokinetics[5]

-

Absorption: Near 100% efficiency via oral route due to lipophilicity.

-

Distribution: Rapid redistribution to adipose tissue and lipid-rich organs (liver, brain).

-

Elimination: Half-life in humans is estimated in years (5–15 years) due to resistance to metabolic attack (steric hindrance of the 2,3,4,5,6-pentachloro ring).

References

-

U.S. Environmental Protection Agency (EPA). (2010). Method 1668C: Chlorinated Biphenyl Congeners in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS. Office of Water. Retrieved from [Link]

-

National Institutes of Health (NIH) / PubChem. (2025). Polychlorinated Biphenyls (PCBs) Compound Summary. Retrieved from [Link]

-

Gährs, M., et al. (2013).[4] Role of the nuclear xenobiotic receptors CAR and PXR in induction of cytochromes P450 by non-dioxinlike polychlorinated biphenyls.[3][4] Toxicology and Applied Pharmacology. Retrieved from [Link]

- Ballschmiter, K., & Zell, M. (1980). Analysis of polychlorinated biphenyls (PCB) by glass capillary gas chromatography. Fresenius' Zeitschrift für analytische Chemie.

Sources

- 1. 2,3,3',4',5,5',6-Heptachlorobiphenyl | LGC Standards [lgcstandards.com]

- 2. osti.gov [osti.gov]

- 3. Role of the nuclear xenobiotic receptors CAR and PXR in induction of cytochromes P450 by non-dioxinlike polychlorinated biphenyls in cultured rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Polychlorinated biphenyls altered gut microbiome in CAR and PXR knockout mice exhibiting toxicant-associated steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

"bioaccumulation potential of 2,3,3',4,5,5',6-Heptachlorobiphenyl"

Title: Bioaccumulation Potential of 2,3,3',4,5,5',6-Heptachlorobiphenyl (PCB-192): A Technical Guide for Environmental Pharmacokinetics

Executive Summary

PCB-192 (2,3,3',4,5,5',6-Heptachlorobiphenyl) is a highly chlorinated polychlorinated biphenyl (HC-PCB) congener[1]. Characterized by its extreme lipophilicity and severe steric hindrance from seven chlorine substitutions, PCB-192 exhibits profound bioaccumulation potential and near-total resistance to cytochrome P450-mediated biotransformation[2]. This whitepaper elucidates the toxicokinetics, the structural causality of its biomagnification, and standardized experimental protocols for quantifying its bioaccumulation in aquatic and benthic ecosystems.

Chemical Identity & Physicochemical Properties

The fundamental driver of PCB-192's bioaccumulation is its thermodynamic preference for lipid partitioning. With seven chlorine atoms, the molecule presents a large van der Waals volume and minimal aqueous solubility, forcing it to partition out of aqueous phases and into biological lipids[3].

Table 1: Physicochemical and Toxicokinetic Properties of PCB-192

| Property | Value | Source/Implication |

| IUPAC Name | 2,3,3',4,5,5',6-Heptachlorobiphenyl | PCB-192 (CAS: 74472-51-8)[1] |

| Molecular Formula | High molecular weight (395.3 g/mol )[4] | |

| Log | 7.52 | Extreme lipophilicity[5] |

| Metabolism Rate | Negligible | Steric blocking of arene oxide formation[6] |

| Primary Sink | Adipose Tissue / Benthic Sediment | High persistence in environmental food webs[2] |

Toxicokinetics & Bioaccumulation Mechanisms

Bioaccumulation is not merely a function of environmental exposure; it is a kinetic imbalance where the rate of uptake (

-

Uptake & Lipid Partitioning: PCB-192 partitions rapidly into the lipid bilayers of gills and gastrointestinal tracts. Its Log

of 7.52 dictates that it will preferentially concentrate in biological lipids rather than remain dissolved in water[5]. -

Metabolic Resistance (Causality): Cytochrome P450 (CYP) monooxygenases in the liver attempt to detoxify xenobiotics by forming reactive arene oxide intermediates, which are subsequently hydrated to excretable hydroxylated metabolites (OH-PCBs)[6]. However, this enzymatic attack requires adjacent unsubstituted carbon atoms (vicinal H-atoms) in the ortho-meta or meta-para positions. PCB-192 lacks these adjacent unsubstituted positions on both phenyl rings, rendering it highly resistant to CYP450-mediated oxidation[2].

-

Sequestration: Unable to be metabolized into hydrophilic conjugates for biliary or renal excretion, PCB-192 is sequestered indefinitely in adipose tissue, leading to biomagnification across trophic levels.

Caption: Toxicokinetic pathway showing PCB-192's resistance to CYP450 metabolism and lipid sequestration.

Experimental Methodologies for Bioaccumulation Assessment

To empirically validate the bioaccumulation potential of PCB-192, environmental toxicologists employ standardized 28-day benthic bioaccumulation assays coupled with Solid-Phase Microextraction (SPME) for freely dissolved concentration (

Step-by-Step Protocol: 28-Day Benthic Bioaccumulation Assay Model Organism:Nereis virens (marine polychaete) is selected due to its high lipid content and direct interaction with sediment porewater[4].

Phase 1: Preparation & Acclimation

-

Sediment Spiking: Homogenize reference sediment with a PCB-192 analytical standard to achieve a target concentration. Allow 14 days for aging and partitioning equilibrium.

-

Organism Sourcing: Obtain adult Nereis virens. Depurate in clean flow-through seawater for 48 hours to establish a baseline[4].

-

Test Chambers: Add 1 kg of spiked sediment to 4L glass aquaria. Carefully overlay with 2L of filtered, aerated seawater.

Phase 2: Exposure & SPME Deployment

4. Inoculation: Introduce 10 worms per test chamber. Maintain at 20°C with a 16:8 light:dark cycle for 28 days[4].

5.

Phase 3: Extraction & GC-MS/MS Analysis 6. Tissue Harvesting: At day 28, sieve the sediment to recover the worms. Rinse with deionized water and depurate in clean water for 24 hours to clear gut contents. 7. Soxhlet Extraction: Lyophilize the tissue. Extract with hexane:acetone (1:1 v/v) using a Soxhlet apparatus for 16 hours. 8. Lipid Normalization: Evaporate a highly precise aliquot of the extract to dryness to determine total lipid content gravimetrically[4]. 9. Clean-up & Quantification: Pass the remaining extract through a multilayer silica gel column to remove lipids. Analyze the eluate via Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) using Multiple Reaction Monitoring (MRM) specific to heptachlorobiphenyl transitions.

Caption: Step-by-step experimental workflow for assessing PCB-192 bioaccumulation using benthic organisms.

In-vivo Bioaccumulation Modeling & BAF/BCF

The bioaccumulation potential is mathematically expressed through the Bioaccumulation Factor (BAF) and Biota-Sediment Accumulation Factor (BSAF). For PCB-192, the BAF is heavily skewed by its Log

Table 2: Comparative Accumulation Metrics for PCB-192

| Metric | Formula / Definition | Typical Range for HC-PCBs |

| Bioconcentration Factor (BCF) | ||

| Bioaccumulation Factor (BAF) | ||

| Biota-Sediment Accumulation (BSAF) | 1.5 - 3.0[4] |

Conclusion & Regulatory Implications

PCB-192 represents the upper echelon of persistent organic pollutants. Its specific chlorine substitution pattern (2,3,3',4,5,5',6) not only maximizes lipophilicity but perfectly insulates the biphenyl core from enzymatic degradation[2]. Understanding the causality behind its toxicokinetics is essential for drug development professionals and toxicologists designing remediation strategies or assessing the environmental impact of highly halogenated aromatic compounds.

References

-

Hawker, D. W., & Connell, D. W. (1988). Octanol-water partition coefficients of polychlorinated biphenyl congeners. Environmental Science & Technology. URL:[Link]

-

U.S. Environmental Protection Agency (EPA). (2025). 2,3,3',4,5,5',6-Heptachlorobiphenyl Synonyms and Properties (DTXSID8074239). EPA CompTox Chemicals Dashboard. URL:[Link]

-

National Institutes of Health (NIH). (2013). Metabolism and metabolites of polychlorinated biphenyls (PCBs). PMC3812666. URL:[Link]

-

National Institutes of Health (NIH). (2015). Sources and Toxicities of Phenolic Polychlorinated Biphenyls (OH-PCBs). PMC4676839. URL:[Link]

-

Hudson River Foundation. (2016). Contamination Assessment and Reduction Project – Phase 2 (CARP II): Bioaccumulation Testing. URL:[Link]

-

Lower Duwamish Waterway Group. (2021). Bioaccumulation Modeling Using Cfree. LDWG Appendix I. URL: [Link]

Sources

- 1. CAS 74472-51-8: PCB 192 | CymitQuimica [cymitquimica.com]

- 2. Metabolism and metabolites of polychlorinated biphenyls (PCBs) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. moodle.toxoer.com [moodle.toxoer.com]

- 4. hudsonriver.org [hudsonriver.org]

- 5. ldwg.org [ldwg.org]

- 6. Sources and Toxicities of Phenolic Polychlorinated Biphenyls (OH-PCBs) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Technical Guide: Isomers and Congeners of Heptachlorobiphenyl

Homolog Group:

Executive Summary

Heptachlorobiphenyls (HeptaCBs) represent a high-molecular-weight homolog group within the polychlorinated biphenyl (PCB) family, consisting of 24 theoretical congeners. Characterized by high lipophilicity (

This guide provides a technical analysis of HeptaCBs, distinguishing between dioxin-like (DL) and non-dioxin-like (NDL) congeners. It explores their divergent metabolic pathways (AhR vs. CAR/PXR activation), the phenomenon of atropisomerism in ortho-substituted congeners, and the gold-standard quantification protocols via Isotope Dilution High-Resolution Mass Spectrometry (ID-HRMS).

Part 1: Structural Chemistry & Nomenclature

The 24 Congeners

The HeptaCB homolog group comprises 24 distinct isomers, designated by IUPAC numbers 170 through 193. The structural variance depends entirely on the chlorine substitution pattern on the biphenyl backbone.

Key Congener Classifications:

| Classification | Key Congeners | Structural Feature | Mechanism of Action |

| NDL-PCBs (Indicator) | PCB 170, PCB 180 | Di-ortho substituted (Non-planar) | CAR/PXR Agonists (CYP2B/3A induction) |

| DL-PCBs (Mono-ortho) | PCB 189 | Mono-ortho substituted (Planar-compatible) | AhR Agonist (CYP1A induction) |

| Chiral PCBs | PCB 174, 175, 176, 183 | 3 or 4 ortho chlorines (Rotational barrier) | Enantioselective Metabolism |

Atropisomerism: The Chiral Challenge

Unlike lower-chlorinated PCBs, specific HeptaCBs possess sufficient steric hindrance at the ortho positions (2, 2', 6, 6') to restrict rotation around the biphenyl bond. This creates stable rotational isomers (atropisomers) that exist as enantiomeric pairs.[1]

-

Clinical Relevance: Biological systems are chiral. Enantiomers of PCB 183, for example, exhibit differential accumulation in human tissue and differential induction of cytochrome P450 enzymes.

-

Analytical Implication: Standard GC columns cannot separate these enantiomers; chiral stationary phases (e.g., Cyclodextrin-based) are required for enantioselective analysis.

Part 2: Toxicokinetics & Mechanism of Action

The toxicity of HeptaCBs is strictly structure-dependent. Researchers must distinguish between the "Dioxin-Like" pathway and the "Phenobarbital-Like" pathway.

The Dioxin-Like (DL) Pathway (PCB 189)

PCB 189 (2,3,3',4,4',5,5'-HeptaCB) is the only HeptaCB with a World Health Organization Toxic Equivalency Factor (WHO-TEF), assigned a value of 0.00003 .

-

Mechanism: It binds to the Aryl Hydrocarbon Receptor (AhR), translocates to the nucleus, dimerizes with ARNT, and binds to Dioxin Response Elements (DRE).

-

Outcome: Induction of CYP1A1 and CYP1B1 enzymes.

The Non-Dioxin-Like (NDL) Pathway (PCB 170, 180)

The majority of HeptaCBs (e.g., PCB 170, 180) are di-ortho substituted. The steric bulk prevents the planar conformation required for AhR binding.

-

Mechanism: These congeners act as agonists for the Constitutive Androstane Receptor (CAR) and Pregnane X Receptor (PXR).

-

Outcome: Massive induction of CYP2B and CYP3A families, potentially altering the metabolism of co-administered drugs in pharmaceutical studies.

Pathway Visualization

The following diagram illustrates the divergent signaling cascades triggered by HeptaCB isomers.

Figure 1: Divergent toxicity pathways. PCB 189 activates the AhR (dioxin-like), while PCB 170/180 activate CAR/PXR (phenobarbital-like).

Part 3: Analytical Methodology (EPA Method 1668C)[2][3]

For regulatory and research compliance, EPA Method 1668C is the definitive protocol. It utilizes Isotope Dilution Mass Spectrometry (IDMS) to negate matrix effects and extraction losses.

The "Self-Validating" Logic of IDMS

In IDMS, the sample is spiked before extraction with

-

Why? Since the native (natural) PCB and the labeled isotope share identical chemical properties, any loss during extraction (e.g., spill, incomplete recovery) affects both equally.

-

Result: The ratio of Native/Labeled remains constant, allowing for automatic recovery correction. This makes the method self-validating.

Experimental Protocol: Tissue Extraction & Analysis

Objective: Quantify HeptaCB congeners in biological tissue (liver/adipose) at pg/g levels.

Step 1: Sample Preparation & Spiking

-

Homogenize 10g of tissue.

-

Crucial Step: Spike with 2 ng of

-HeptaCB Internal Standard Solution (containing -

Add sodium sulfate (

) to desiccate the sample.

Step 2: Extraction (Soxhlet)

-

Transfer sample to a Soxhlet thimble.

-

Reflux with Methylene Chloride:Hexane (1:1) for 16–24 hours.

-

Rationale: HeptaCBs are extremely lipophilic; exhaustive solvent cycling is required to release them from lipid bilayers.

Step 3: Lipid Removal & Cleanup

-

Acid Silica Column: Pass extract through a column packed with sulfuric acid-impregnated silica gel. This oxidizes and removes lipids (biogenic interferences) while HeptaCBs (chemically stable) pass through.

-

Florisil Column: Fractionate to separate PCBs from more polar interferences.

Step 4: Instrumental Analysis (GC-HRMS)

-

Instrument: High-Resolution Gas Chromatography coupled to High-Resolution Mass Spectrometry (Magnetic Sector).

-

Resolution:

10,000 (10% valley definition). -

Column: SPB-Octyl or DB-5ms (30m x 0.25mm).

-

SIM Mode: Monitor exact masses for Native HeptaCBs (

393.8025) and

Analytical Workflow Diagram

Figure 2: Workflow for EPA Method 1668C. The spiking step (Red) occurs prior to extraction to ensure self-validating recovery correction.

References

-

U.S. Environmental Protection Agency (EPA). (2010).[2] Method 1668C: Chlorinated Biphenyl Congeners in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS. [Link][3][4]

-

Van den Berg, M., et al. (2006).[5][6] The 2005 World Health Organization Reevaluation of Human and Mammalian Toxic Equivalency Factors for Dioxins and Dioxin-Like Compounds.[7] Toxicological Sciences. [Link]

-

Lehmler, H. J., et al. (2010).[1] Chiral Polychlorinated Biphenyls: Absorption, Metabolism and Excretion. Journal of Environmental Science and Health, Part C. [Link]

-

PubChem. (n.d.). 2,2',3,3',4,4',5-Heptachlorobiphenyl (PCB 170) Compound Summary. National Library of Medicine. [Link]

Sources

- 1. Metabolism and metabolites of polychlorinated biphenyls (PCBs) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bacwa.org [bacwa.org]

- 3. epa.gov [epa.gov]

- 4. amptius.com [amptius.com]

- 5. ww2.arb.ca.gov [ww2.arb.ca.gov]

- 6. Annex 1 [toolkit.pops.int]

- 7. The 2022 World Health Organization Reevaluation of Human and Mammalian Toxic Equivalency Factors for Polychlorinated Dioxins, Dibenzofurans and Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

"sample preparation for 2,3,3',4,5,5',6-Heptachlorobiphenyl analysis in soil"

Application Note: High-Throughput Sample Preparation and Quantitation of PCB 193 in Soil Matrices

Executive Summary & Scientific Context

The analysis of PCB 193 (2,3,3',4,5,5',6-Heptachlorobiphenyl) in soil requires a rigorous approach due to its high lipophilicity (Log

This protocol diverges from antiquated manual Soxhlet extractions, advocating for Pressurized Liquid Extraction (PLE) (EPA Method 3545A) coupled with aggressive multi-stage cleanup. This approach aligns with the high-throughput, GLP-compliant standards expected in drug development and toxicology support laboratories, where data integrity and traceability are paramount.

Key Mechanistic Challenges:

-

Matrix Locking: The planar/non-planar rotation of the biphenyl ring allows PCB 193 to intercalate into clay and humic structures.

-

Sulfur Interference: Elemental sulfur in anaerobic soils co-extracts with PCBs and mimics the electron capture signal in GC-ECD.

-

Lipid Co-extraction: Soil microbial lipids must be removed to prevent source fouling in MS systems.

Physicochemical Profile: PCB 193

Understanding the analyte is the first step in rational method design.

| Property | Value / Description | Impact on Protocol |

| Structure | 2,3,3',4,5,5',6-Heptachlorobiphenyl | Multi-ortho substitution creates steric bulk; requires high-temperature extraction to overcome lattice energy. |

| Log | ~7.2 (High Hydrophobicity) | Requires non-polar solvents (Hexane) for solubility, but polar modifiers (Acetone) to wet the soil matrix. |

| Vapor Pressure | Semi-volatile. Air drying is risky; chemical drying with | |

| Stability | High | Resistant to sulfuric acid cleanup (Method 3665A), allowing for aggressive lipid removal. |

Workflow Visualization

The following diagram illustrates the critical path from sample receipt to instrumental analysis.

Caption: Figure 1: Optimized Critical Path for PCB 193 extraction. Note the sequential cleanup strategy to protect the GC inlet.

Detailed Protocol: Step-by-Step

Phase 1: Sample Pre-treatment (The "Drying" Myth)

Rationale: Thermal drying causes analyte loss via volatilization. Freeze-drying is acceptable but slow. We utilize Chemical Drying .

-

Homogenization: Decant standing water. Remove rocks/twigs.[1]

-

Chemical Drying: Weigh 10g of wet soil into a mortar. Add 10g of anhydrous Sodium Sulfate (

) (baked at 400°C for 4 hours prior to use to remove phthalates). -

Grinding: Grind until a free-flowing sandy texture is achieved. This increases surface area and disrupts soil aggregates.

-

Spiking: Add Surrogate Standard (e.g., PCB 209 or Tetrachloro-m-xylene ) directly to the soil before extraction.

-

Self-Validating Check: Recovery of this surrogate proves extraction efficiency, not just instrument performance.

-

Phase 2: Extraction (Pressurized Liquid Extraction - PLE)

Reference: EPA Method 3545A. Why PLE over Soxhlet? Soxhlet takes 16+ hours and uses 300mL solvent. PLE takes 20 minutes, uses 30mL solvent, and the high pressure (1500 psi) forces solvent into the micropores of the soil where PCB 193 is sequestered.

Instrument Parameters:

-

Solvent: Hexane:Acetone (1:1 v/v).

-

Temperature: 100°C. (Increases kinetics of desorption).

-

Static Cycles: 2 cycles of 5 minutes.

Phase 3: Strategic Cleanup (The "Clean" Extract)

Soil extracts are "dirty." Injecting them directly will ruin a GC column in 5 runs.

A. Sulfur Removal (EPA 3660B) [6][7]

-

Diagnosis: If the extract is yellow or smells of sulfur/rotten eggs.

-

Protocol: Add activated Granular Copper (acid-washed) to the extract vial. Shake for 2 minutes.

-

Visual Cue: If copper turns black, sulfur is present. Repeat until copper remains shiny.

B. Sulfuric Acid Permanganate Cleanup (EPA 3665A)

-

Rationale: PCB 193 is stable in acid. Most biological interferences (fats, chlorophyll) are not.

-

Protocol: Add concentrated

to the hexane extract (1:1 ratio). Vortex. Centrifuge. -

Result: The acid layer (bottom) will turn dark brown/black (charred organics). The top Hexane layer contains the PCB 193. Transfer the top layer for analysis.[8]

Instrumental Analysis & QC

Recommended Platform: GC-MS/MS (Triple Quadrupole). While EPA 8082A uses ECD (Electron Capture Detector), modern toxicology demands the specificity of MS/MS to distinguish PCB 193 from co-eluting congeners (like PCB 180).

Acquisition Parameters (Example):

-

Column: Rtx-PCB or DB-5ms (30m x 0.25mm x 0.25µm).

-

Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

-

Transitions (MRM):

-

Quantifier:

(Loss of -

Qualifier:

-

Quality Control Table:

| QC Element | Frequency | Acceptance Criteria | Purpose |

| Method Blank | 1 per batch (20 samples) | < LOQ | Detects lab contamination (glassware/solvents). |

| LCS (Lab Control Spike) | 1 per batch | 70-130% Recovery | Validates the extraction efficiency of a clean matrix. |

| Matrix Spike (MS/MSD) | 1 per batch | 60-140% Recovery | Assesses matrix interference (suppression/enhancement). |

| Surrogate | Every Sample | 60-140% Recovery | Validates extraction for that specific sample. |

Troubleshooting Logic Map

Caption: Figure 2: Diagnostic logic for resolving low recovery issues during PCB 193 analysis.

References

-

US EPA. (2007).[9] Method 8082A: Polychlorinated Biphenyls (PCBs) by Gas Chromatography.[10] SW-846 Update IV.

-

US EPA. (2007). Method 3545A: Pressurized Fluid Extraction (PFE). SW-846 Update IV.

-

US EPA. (1996). Method 3660B: Sulfur Cleanup.[6][7] SW-846 Update III.

-

US EPA. (1996). Method 3665A: Sulfuric Acid/Permanganate Cleanup. SW-846 Update III.

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2000). Toxicological Profile for Polychlorinated Biphenyls (PCBs). U.S. Department of Health and Human Services.

Sources

- 1. brjac.com.br [brjac.com.br]

- 2. regulations.gov [regulations.gov]

- 3. eCFR :: 40 CFR 761.61 -- PCB remediation waste. [ecfr.gov]

- 4. epa.gov [epa.gov]

- 5. researchgate.net [researchgate.net]

- 6. epa.gov [epa.gov]

- 7. SW-846 Test Method 3660B: Sulfur Cleanup | Hazardous Waste Test Methods / SW-846 | US EPA [19january2017snapshot.epa.gov]

- 8. epa.gov [epa.gov]

- 9. epa.gov [epa.gov]

- 10. epa.gov [epa.gov]

Application Note: High-Recovery Extraction of 2,3,3',4,5,5',6-Heptachlorobiphenyl (PCB-187) from Aqueous Matrices

Abstract

Polychlorinated biphenyls (PCBs) are a class of persistent organic pollutants (POPs) that pose significant risks to environmental and human health due to their toxicity, chemical stability, and tendency to bioaccumulate.[1] The congener 2,3,3',4,5,5',6-Heptachlorobiphenyl, designated as PCB-187, is a component of commercial PCB mixtures and is frequently monitored in environmental samples.[2][3] Its hydrophobic nature presents a challenge for extraction from aqueous matrices. This application note provides a comprehensive guide for researchers and analytical scientists, detailing two robust protocols for the extraction of PCB-187 from water samples: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). The causality behind procedural steps, rigorous quality control measures, and subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS) are explained to ensure the generation of accurate and defensible data.

Principles of Extraction for Hydrophobic Analytes

The primary challenge in analyzing PCB-187 in water is its low aqueous solubility and the typically low concentrations (ng/L or ppt levels) at which it is found.[1][4] Effective extraction must efficiently isolate the analyte from the large volume of the water matrix and concentrate it into a small volume of organic solvent suitable for instrumental analysis.

Solid-Phase Extraction (SPE): This technique has become the method of choice for many environmental analyses due to its efficiency, reduced solvent consumption, and amenability to automation.[1][4] The principle of SPE involves partitioning the analyte between a liquid phase (the water sample) and a solid stationary phase packed in a cartridge.

-

Causality: A water sample is passed through a cartridge containing a sorbent material (e.g., C18-bonded silica or a polymeric resin like divinylbenzene) that has a high affinity for hydrophobic compounds like PCBs.[1][5] The PCBs are retained on the sorbent while the aqueous matrix passes through. After a washing step to remove co-sorbed interferences, the target analyte (PCB-187) is eluted from the cartridge using a small volume of a strong organic solvent. This process simultaneously isolates and concentrates the analyte.

Liquid-Liquid Extraction (LLE): LLE is a traditional and effective method based on the differential solubility of a compound in two immiscible liquids.[6]

-

Causality: An organic solvent that is immiscible with water (e.g., dichloromethane or hexane) is added to the aqueous sample in a separatory funnel.[7][8] Through vigorous mixing, the high affinity of the nonpolar PCB-187 for the organic solvent causes it to partition from the water phase into the solvent phase. The solvent, now containing the analyte, is then separated, dried, and concentrated for analysis. While effective, LLE is often more labor-intensive and requires larger volumes of organic solvents compared to SPE.[4]

Experimental Workflow Overview

The following diagram illustrates the complete workflow from sample collection to final data analysis, outlining the parallel paths for SPE and LLE methodologies.

Caption: Workflow for PCB-187 extraction and analysis.

Detailed Extraction Protocols

Protocol A: Solid-Phase Extraction (SPE)

This protocol is based on the principles outlined in EPA Method 3535A and is suitable for achieving low detection limits.[4]

3.1 Materials and Reagents

-

SPE Cartridges: 1 g Divinylbenzene (DVB) or C18 bonded silica cartridges. Waters Oasis® HLB is a suitable option.[9]

-

Solvents: HPLC or pesticide-grade Dichloromethane (DCM), Methanol (MeOH), n-Hexane.

-

Reagents: Concentrated Sulfuric Acid (H₂SO₄), Reagent-grade water, Anhydrous Sodium Sulfate.

-

Standards: Certified standards of PCB-187, a surrogate (e.g., Tetrachloro-m-xylene or PCB-204), and an internal standard (e.g., Octachloronaphthalene or ¹³C-labeled PCB-187).[9][10]

-

Apparatus: SPE vacuum manifold, 1 L amber glass bottles with Teflon-lined caps, concentration tubes, nitrogen evaporation system (e.g., SuperVap™ or TurboVap).[4][9]

3.2 Step-by-Step Procedure

-

Sample Preparation:

-

Collect a 1 L water sample in a pre-cleaned amber glass bottle.

-

Preserve the sample by adding H₂SO₄ until the pH is < 2. This inhibits microbial degradation of the analytes.[4][5]

-

Spike the sample with 100 µL of a 1 µg/mL surrogate solution. The recovery of this compound will validate the extraction efficiency of each individual sample.

-

-

Cartridge Conditioning: This sequence ensures the sorbent is clean, activated, and compatible with the aqueous sample.

-

Place cartridges on the SPE manifold.

-

Pass 10 mL of DCM through the cartridge to clean it.[5]

-

Pass 10 mL of MeOH to activate the sorbent.[5] Do not let the cartridge go dry from this point until sample loading is complete.

-

Pass 20 mL of reagent water to rinse excess methanol and equilibrate the sorbent for the aqueous sample.[5]

-

-

Sample Loading:

-

Load the 1 L water sample onto the cartridge at a steady flow rate of approximately 10-15 mL/min. A flow rate that is too fast can lead to poor analyte retention and breakthrough.

-

-

Cartridge Drying: Removal of residual water is critical as it is immiscible with the elution solvent and can lead to poor recovery.

-

Elution:

-

Place a collection vial inside the manifold.

-

Rinse the sample bottle with 10 mL of DCM and pass this rinse through the cartridge to begin the elution.

-

Allow the solvent to soak the sorbent for 1 minute to ensure complete interaction with the analytes.[9]

-

Slowly draw the solvent through the cartridge into the collection vial.

-

Repeat with a second 10 mL aliquot of DCM.[9]

-

-

Concentration and Final Preparation:

-

Concentrate the 20 mL eluate to a final volume of approximately 0.9 mL under a gentle stream of nitrogen at 35-40°C.

-

Add 100 µL of the 1 µg/mL internal standard solution, bringing the final volume to 1.0 mL. The internal standard is used for accurate quantification and corrects for variations in injection volume.

-

Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.

-

Protocol B: Liquid-Liquid Extraction (LLE)

This protocol follows the principles of EPA Method 608.3 and is a robust alternative to SPE.[11][12]

3.1 Materials and Reagents

-

Solvents: HPLC or pesticide-grade Dichloromethane (DCM) or Hexane.

-

Reagents: As listed in Protocol A.

-

Apparatus: 2 L separatory funnel with a Teflon stopcock, Kuderna-Danish (K-D) concentrator or similar, nitrogen evaporation system, glass funnel, and glass wool.

3.2 Step-by-Step Procedure

-

Sample Preparation:

-

Prepare the 1 L water sample with acid preservation and surrogate spiking as described in step 1 of the SPE protocol.

-

-

Extraction:

-

Transfer the 1 L sample to a 2 L separatory funnel.

-

Add 60 mL of DCM to the funnel.

-

Stopper and shake vigorously for 2 minutes, periodically venting the funnel to release pressure. This vigorous mixing is essential for maximizing the contact area between the two phases, facilitating the transfer of PCB-187 into the organic solvent.

-

Place the funnel in a ring stand and allow the layers to separate (the DCM layer will be on the bottom).

-

Drain the lower organic layer into a collection flask.

-

Repeat the extraction two more times with fresh 60 mL aliquots of DCM, combining all three extracts.[7]

-

-

Drying the Extract: Residual water in the extract can interfere with GC analysis and must be removed.

-

Prepare a filtering funnel with a plug of glass wool and approximately 20 g of anhydrous sodium sulfate that has been pre-rinsed with DCM.

-

Pass the combined DCM extract through the sodium sulfate column into a K-D concentrator or a clean flask.

-

Rinse the sodium sulfate with an additional 20-30 mL of DCM to ensure all analyte is collected.

-

-

Concentration and Solvent Exchange:

-

Concentrate the extract to ~5 mL using a K-D apparatus or rotary evaporator.

-

Exchange the solvent to hexane by adding 10 mL of hexane and re-concentrating to ~1 mL.[13] This is often done because hexane is a more suitable solvent for GC-ECD or GC-MS analysis.

-

Perform the final concentration to 0.9 mL using a gentle stream of nitrogen.

-

Add 100 µL of the internal standard solution to achieve a final volume of 1.0 mL and transfer to an autosampler vial.

-

Instrumental Analysis

Analysis is typically performed using gas chromatography coupled with a sensitive and selective detector.[14] While GC-ECD offers high sensitivity for halogenated compounds, GC-MS or GC-MS/MS provides superior selectivity and confirmatory data, which is crucial for unambiguous identification in complex matrices.[7][15][16]

Table 1: Typical GC-MS/MS Analytical Conditions

| Parameter | Recommended Setting | Rationale |

| GC System | Agilent 8890 or equivalent | Provides precise temperature and flow control. |

| MS System | Triple Quadrupole MS (e.g., TSQ 9000) | Enables highly selective MS/MS (MRM) analysis, reducing matrix interference.[15][16] |

| Column | Zebron™ ZB-Dioxin or DB-5ms (30m x 0.25mm, 0.25µm) | Provides good separation for PCB congeners.[17] |

| Carrier Gas | Helium @ 1.2 mL/min (constant flow) | Inert carrier gas providing good chromatographic efficiency. |

| Injection | 1 µL, Splitless @ 280 °C | Ensures the entire sample volume is transferred to the column for maximum sensitivity.[17] |

| Oven Program | 100°C (1 min), ramp 15°C/min to 320°C, hold 5 min | Optimized temperature ramp to separate PCB-187 from other congeners and matrix components.[2] |

| MS Mode | Multiple Reaction Monitoring (MRM) | Provides the highest level of selectivity and sensitivity by monitoring specific parent-to-product ion transitions. |

| PCB-187 Transitions | Primary: m/z 394 -> 324; Secondary: m/z 396 -> 326 | Specific precursor and product ions for confident identification and quantification. |

Quality Control and Data Validation

To ensure the trustworthiness of the results, a rigorous quality control system must be in place. Each analytical batch should include the following:

-

Method Blank: A sample of reagent water carried through the entire analytical process. This is used to monitor for contamination.[18]

-

Laboratory Control Sample (LCS): A reagent water sample spiked with a known concentration of PCB-187 and the surrogate. Its recovery demonstrates the accuracy of the method.

-

Surrogate Standard: Spiked into every sample, blank, and LCS. Its recovery is a measure of method performance for each specific sample.[13]

-

Calibration Curve: A multi-point calibration curve (e.g., 5-7 levels) must be analyzed to establish the linear range of the instrument and for accurate quantification.

Table 2: Method Performance and Acceptance Criteria

| Parameter | Typical Value / Range | Purpose |

| Method Detection Limit (MDL) | 5 - 15 ng/L | The minimum concentration that can be detected with 99% confidence.[4] |

| Limit of Quantification (LOQ) | 15 - 50 ng/L | The minimum concentration that can be accurately quantified. |

| Surrogate Recovery | 60 - 140% | Monitors extraction efficiency for each sample.[13] |

| LCS Recovery | 70 - 130% | Assesses the accuracy of the entire analytical method. |

| Calibration Linearity (r²) | > 0.995 | Ensures the instrumental response is proportional to concentration. |

Conclusion

Both Solid-Phase Extraction and Liquid-Liquid Extraction are highly effective for isolating 2,3,3',4,5,5',6-Heptachlorobiphenyl (PCB-187) from water samples. SPE is often preferred for its lower solvent consumption, higher sample throughput, and potential for automation. LLE remains a valid and robust, albeit more labor-intensive, alternative. The choice of method may depend on available equipment, sample load, and specific laboratory workflows. Regardless of the extraction technique chosen, subsequent analysis by GC-MS/MS and adherence to strict quality control protocols are paramount for generating high-quality, reliable, and legally defensible environmental data.

References

- FMS, Inc. (n.d.). Automated One Step Solid Phase Extraction and Concentration of PCBs in Drinking Water.

- Gómez-Noya, P., et al. (n.d.). Solid-Phase Microextraction and Headspace Solid-Phase Microextraction for the Determination of Polychlorinated Biphenyls in Water Sample. SciSpace.

- News-Medical.Net. (2020, November 3). Overcoming the Contamination of Polychlorinated Biphenyls in Water with Automated Solid Phase Extraction.

- United Chemical Technologies. (n.d.). Solid Phase Extraction of Organochlorine Pesticides and PCBs by EPA Method 608.3.

- Williams Mullen. (2025, February 4). EPA Proposes Changes to Methods for Analyzing Water Pollutants, including PFAS and PCBs.

- Rocío-Bautista, P., et al. (2022). Magic extraction: solid-phase extraction and analytical pyrolysis to study polycyclic aromatic hydrocarbon and polychlorinated biphenyls in freshwater. Environmental Science and Pollution Research.

- National Environmental Methods Index. (n.d.). EPA-NERL: 508A: PCBs by GCECD.

- Teklab. (n.d.). PCB Testing | EPA 608.3, 8082 Analysis.

- Restek. (n.d.). The Determination of Polychlorinated Biphenyls(PCB) Using EPA Method 8082.

- U.S. EPA. (n.d.). Method 8082A: Polychlorinated Biphenyls (PCBs) by Gas Chromatography.

- U.S. EPA. (2024, May 15). Appendix D: Water Quality Monitoring Analytical PCB Methods.

- Phenomenex. (n.d.). Fast GC-MS/MS Analysis of PCBs and Dioxins on a Single Zebron™ ZB-Dioxin GC Column.

- Fornadel, A. (2022, August 4). Reproducible trace analysis of PCBs in environmental matrices using triple quadrupole GC-MS/MS. Thermo Fisher Scientific.

- British Columbia Ministry of Environment. (2022, February 3). Polychlorinated Biphenyls (PCBs) in Water.

- Praipipat, P., et al. (n.d.). Simultaneous extraction and clean-up of polychlorinated biphenyls and their metabolites from small tissue samples using pressurized liquid extraction. PMC.

- SCISPEC. (n.d.). Using GC-MS/MS as a Confirmatory Method for Dioxin-Like PCBs in Food and Feed.

- Al-Othman, Z. A., et al. (n.d.). Development of Different Strategies for the Clean-Up of Polychlorinated Biphenyls (PCBs) Congeners Using Pressurized Liquid Extraction. Scientific Research Publishing.

- Journal of Analytical Chemistry. (2020, September 15). A New Method for Determination of Polychlorinated Biphenyls (PCBs) in Water Samples by Switchable Hydrophilicity Solvent. SID.

- Analytical Methods in Environmental Chemistry Journal. (n.d.). Simultaneous hybrid liquid-liquid extraction of PAHs, OCPs, and PCBs from seawater before determination by gas chromatography-mass spectrometry.

- Agilent Technologies. (n.d.). Solid-Phase Extraction (SPE) Theory.

- SCION Instruments. (n.d.). Determination of Polychlorinated Biphenyls (PCBs) in water using GC-SQMS.

- ATSDR. (n.d.). Chapter 7: Analytical Methods for PCBs.

- LCGC International. (2022, October 1). Determination of Polychlorinated Biphenyls (PCBs) in Water Samples Using a Needle Trap Device Combined with Gas Chromatography.

- ResearchGate. (2025, August 6). Polychlorinated biphenyl compounds (PCBs) determination from water by gas chromatography coupled with mass spectrometry (GC-MS).

- Peak Scientific. (2015, April 20). GC-MS/MS analysis of PAH and PCB in environmental samples.

- Al-khuzaie, A. A., et al. (2023). Study of the accumulation of Polychlorinated Biphenyls (PCBs) in Siganus rivulatus from Latakia city (Syria). Discovery Scientific Society.

Sources

- 1. Magic extraction: solid-phase extraction and analytical pyrolysis to study polycyclic aromatic hydrocarbon and polychlorinated biphenyls in freshwater - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Simultaneous extraction and clean-up of polychlorinated biphenyls and their metabolites from small tissue samples using pressurized liquid extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of Different Strategies for the Clean-Up of Polychlorinated Biphenyls (PCBs) Congeners Using Pressurized Liquid Extraction [scirp.org]

- 4. news-medical.net [news-medical.net]

- 5. unitedchem.com [unitedchem.com]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. researchgate.net [researchgate.net]

- 8. discoveryjournals.org [discoveryjournals.org]

- 9. fms-inc.com [fms-inc.com]

- 10. epa.gov [epa.gov]

- 11. teklabinc.com [teklabinc.com]

- 12. epa.gov [epa.gov]

- 13. www2.gov.bc.ca [www2.gov.bc.ca]

- 14. peakscientific.com [peakscientific.com]

- 15. gcms.cz [gcms.cz]

- 16. scispec.co.th [scispec.co.th]

- 17. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 18. NEMI Method Summary - 508A [nemi.gov]

Application Note: 2,3,3',4,5,5',6-Heptachlorobiphenyl (PCB 192) as a Reference Standard

[1][2][3][4]

Executive Summary

In the landscape of persistent organic pollutants (POPs) analysis, 2,3,3',4,5,5',6-Heptachlorobiphenyl (IUPAC Congener PCB 192 ) serves as a critical reference standard for the accurate quantification of high-molecular-weight polychlorinated biphenyls.[1][2] While not classified as a "dioxin-like" PCB (due to its di-ortho substitution pattern), PCB 192 is a significant component of highly chlorinated technical mixtures such as Aroclor 1260 and Aroclor 1262 .[1]

This guide details the protocols for utilizing PCB 192 as a certified reference material (CRM) in compliance with EPA Method 1668C (GC-HRMS) and EPA Method 8082A (GC-ECD). It addresses the specific challenges of solubility, retention time verification, and resolution from isomeric interferences (e.g., PCB 193).[1]

Technical Specifications & Chemical Profile

Understanding the physicochemical properties of PCB 192 is essential for optimizing extraction and chromatographic separation.

| Property | Specification |

| Chemical Name | 2,3,3',4,5,5',6-Heptachlorobiphenyl |

| IUPAC Congener | PCB 192 |

| CAS Number | 74472-51-8 |

| Molecular Formula | C₁₂H₃Cl₇ |

| Molecular Weight | 395.32 g/mol |

| Structure Type | Di-ortho substituted (Non-planar) |

| Chlorine Content | ~63% by weight |

| Solubility | Soluble in isooctane, hexane, dichloromethane; insoluble in water |

| Toxicity Classification | Not "Dioxin-like" (No TEF assigned); Indicator PCB for Total PCB load |

Structural Significance

PCB 192 possesses a 2,3,4,5,6-substitution on one ring and 3,5-substitution on the second.[1] The presence of chlorines at the 2 and 6 positions (ortho) creates steric hindrance, preventing the two phenyl rings from achieving coplanarity.[1] This distinguishes it from toxic "dioxin-like" congeners (e.g., PCB 126, PCB 169) and dictates its elution behavior on non-polar capillary columns.[1]

Safety & Handling Protocols

WARNING: PCB 192 is a suspected carcinogen and hepatotoxin.[1] It is persistent and bioaccumulative.[1][3]

-

Engineering Controls: All standard preparation must occur within a certified fume hood or biological safety cabinet.[1]

-

PPE: Nitrile gloves (double-gloved recommended), lab coat, and safety glasses.[1]

-

Waste Disposal: All solid and liquid waste must be segregated as "Chlorinated Organic Waste" and disposed of via high-temperature incineration services.[1]

-

Spill Management: Do not wipe dry.[1] Absorb with activated charcoal or specialized organochlorine spill kits.[1]

Protocol 1: Preparation of Calibration Standards

This protocol outlines the preparation of a calibration curve using a native PCB 192 CRM.

Materials

-

Stock Standard: Certified Reference Material (CRM) of PCB 192 (e.g., 100 µg/mL in Isooctane).[1]

-

Solvent: Isooctane (2,2,4-Trimethylpentane), Pesticide Grade or equivalent.[1]

-

Glassware: Class A volumetric flasks, gas-tight syringes (Hamilton or equivalent).

Workflow

-

Equilibration: Allow the CRM ampoule to reach room temperature (20-25°C) to ensure accurate volume transfer. Sonicate for 5 minutes if any precipitate is visible.

-

Primary Dilution (Stock A):

-

Transfer 100 µL of the CRM (100 µg/mL) into a 10 mL volumetric flask.

-

Dilute to volume with Isooctane.

-

Concentration: 1.0 µg/mL (1,000 ng/mL).[1]

-

-

Working Calibration Standards (Level 1 - 5):

-

Prepare a 5-point calibration curve ranging from 5 ng/mL to 500 ng/mL.

-

Note: For Isotope Dilution (EPA 1668C), spike each standard with a constant concentration of Carbon-13 labeled analog (

-PCB 192) to act as the Internal Standard.

-

| Cal Level | Vol. Stock A (µL) | Final Vol. (mL) | Final Conc. (ng/mL) |

| L1 | 5 | 1.0 | 5.0 |

| L2 | 20 | 1.0 | 20.0 |

| L3 | 100 | 1.0 | 100.0 |

| L4 | 250 | 1.0 | 250.0 |

| L5 | 500 | 1.0 | 500.0 |

-

Storage: Transfer to amber autosampler vials with Teflon-lined screw caps. Store at <6°C in the dark. Stability: 6 months.

Protocol 2: Instrumental Analysis (GC-HRMS)[1]

This protocol is aligned with EPA Method 1668C , the gold standard for congener-specific PCB analysis.[1]

Instrument Configuration

-

System: High-Resolution Gas Chromatography coupled with High-Resolution Mass Spectrometry (HRGC/HRMS).[1][2]

-

Column: SPB-Octyl (30 m x 0.25 mm ID x 0.25 µm film) or DB-5MS (secondary confirmation).[1]

-

Rationale: SPB-Octyl provides unique resolution for many congeners that co-elute on standard 5% phenyl columns.[1]

-

-

Carrier Gas: Helium, constant flow (1.0 - 1.2 mL/min).[1]

-

Injection: Splitless, 260°C.

Temperature Program (Optimized for Heptachlorobiphenyls)

-

Initial: 75°C, hold for 2 min.

-

Ramp 1: 15°C/min to 150°C.

-

Ramp 2: 2.5°C/min to 290°C.

-

Final: Hold at 290°C for 10 min.

-

Note: PCB 192 is a late-eluting congener.[1] Ensure the final hold is sufficient to elute Octa- and Deca-PCBs (PCB 209).

-

Mass Spectrometry Parameters (SIM Mode)

Detection relies on Selected Ion Monitoring (SIM) of the molecular ion cluster.

| Ion Type | Mass (m/z) | Description |

| Quantitation | 393.8025 | M+2 (Most abundant for Cl₇) |

| Confirmation 1 | 395.8000 | M+4 |

| Confirmation 2 | 391.8054 | M+ (Molecular Ion) |

| Ratio Control | 1.04 ± 15% | Theoretical Ratio (M+2 / M+4) |

Analytical Workflow Diagram

The following diagram illustrates the critical path from sample extraction to data reporting, highlighting the insertion points for the Reference Standard.

Figure 1: Analytical workflow for PCB 192 determination. Note the distinct roles of the Native Standard (Calibration) and Labeled Standard (Recovery Correction).

Quality Assurance & Identification Logic

To ensure data integrity, the identification of PCB 192 must pass rigorous QC criteria.

Identification Criteria (EPA 1668C)[1][5]

-

Retention Time (RT): The peak RT must be within ±2 seconds of the RT established by the calibration standard.

-

Signal-to-Noise (S/N): > 10:1 for Quantitation; > 3:1 for Detection.[1]

-

Ion Abundance Ratio: The ratio of the integrated areas of the two most abundant ions (m/z 393.80 / 395.80) must be within ±15% of the theoretical ratio (1.04).

Decision Tree for Peak Validation

Figure 2: Logic gate for validating PCB 192 identification in complex environmental matrices.

Troubleshooting & Common Issues

| Issue | Probable Cause | Corrective Action |

| Peak Tailing | Active sites in injector or column degradation.[1] | Trim column inlet (30 cm); replace liner; deactivate inlet.[1] |

| RT Shift | Matrix effects or carrier gas instability.[1] | Check flow rate; perform matrix-matched calibration; verify with Internal Standard RT. |

| High Background | Contaminated reagents or carryover.[1] | Run solvent blanks; bake out column at 300°C for 30 min; check solvent purity. |

| Co-elution | Isomeric overlap (e.g., PCB 193).[1] | Verify separation on secondary column (e.g., DB-17).[1] Review valley height between peaks (must be <40%).[1] |

References

-

United States Environmental Protection Agency (EPA). (2010).[1] Method 1668C: Chlorinated Biphenyl Congeners in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS.[1] Office of Water.[1] Link[1]

-

AccuStandard. (n.d.). PCB Congener Reference Standards - PCB 192.[1][4]Link[1]

-

National Institute of Standards and Technology (NIST). (2025).[1] 2,3,3',4,5,5',6-Heptachlorobiphenyl (PCB 192) Mass Spectrum Data. NIST Chemistry WebBook, SRD 69.[1] Link

-

Washington State Department of Ecology. (2021). Quality Assurance Project Plan: PCBs in Washington State Products. Publication 21-03-121.[1][3] Link

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2000).[1] Toxicological Profile for Polychlorinated Biphenyls (PCBs). U.S. Department of Health and Human Services.[1] Link

"protocol for quantifying 2,3,3',4,5,5',6-Heptachlorobiphenyl in biological tissues"

Application Note: High-Resolution Quantification of 2,3,3',4,5,5',6-Heptachlorobiphenyl (PCB 193) in Biological Tissues

Introduction: The Analytical Challenge of PCB 193

Polychlorinated biphenyls (PCBs) are ubiquitous environmental contaminants, but the congener-specific analysis of PCB 193 (2,3,3',4,5,5',6-Heptachlorobiphenyl) in biological matrices presents unique challenges.[1] Unlike the more commonly cited "dioxin-like" PCBs, PCB 193 is a sterically hindered, non-planar congener with high lipophilicity (log K_ow ~7.2). This physicochemical profile drives its bioaccumulation in adipose tissue, liver, and blood serum, necessitating rigorous extraction protocols that can isolate trace analytes (pg/g levels) from gram-quantities of interfering lipids.

This protocol details a self-validating quantification method using Isotope Dilution Mass Spectrometry (IDMS) . By spiking samples with

Experimental Design & Causality

The Core Logic: Isotope Dilution Mass Spectrometry (IDMS)

Traditional external calibration fails in tissue analysis because it cannot correct for the variable loss of analyte during the removal of lipids. IDMS is the "Gold Standard" because the labeled internal standard (

-

Causality: If 40% of the

-labeled standard is lost during acid digestion of lipids, we assume exactly 40% of the native PCB 193 was also lost. The final ratio of Native/Labeled signal remains constant, yielding an accurate concentration despite recovery losses.

Workflow Logic

-

Homogenization: Increases surface area for solvent penetration.

-

Drying: Water interferes with organic solvent extraction; sodium sulfate or lyophilization is required.

-

Extraction: Pressurized Liquid Extraction (PLE) or Soxhlet drives the analyte out of the fat matrix.

-

Lipid Destruction: Biological extracts are ~99% lipids. We use Acidified Silica to "burn" the fat, leaving the chemically stable PCBs intact.

-

Instrumental Analysis: GC-HRMS provides the necessary sensitivity (femtomole level) and selectivity to distinguish PCB 193 from isobaric interferences.

Detailed Protocol: Sample Preparation

Safety Note: PCB 193 is a potential carcinogen. All steps involving solvents and standards must be performed in a fume hood wearing nitrile gloves and a lab coat.

Step 1: Sample Pre-Treatment

-

Tissue: Weigh 2–10 g of tissue (adipose, liver, or muscle).

-

Drying: Mix the sample with anhydrous sodium sulfate (

, baked at 450°C) until a free-flowing powder is obtained. This removes moisture that blocks non-polar solvent penetration. -

Spiking (Crucial): Spike the sample immediately with 2.0 ng of

-PCB 193 Internal Standard (Wellington Laboratories or Cambridge Isotope Labs).-

Why: Spiking before extraction validates the extraction efficiency.

-

Step 2: Extraction (Automated Soxhlet or PLE)

-

Solvent: Dichloromethane (DCM):Hexane (1:1 v/v).[2]

-

Reasoning: DCM swells the tissue matrix; Hexane solubilizes the lipophilic PCBs.

-

-

Conditions (PLE/ASE):

-

Temperature: 100°C

-

Pressure: 1500 psi

-

Static Cycles: 3 cycles of 5 minutes.

-

-

Output: A raw extract containing PCBs + co-extracted lipids.

Step 3: Lipid Removal & Cleanup (The "Bottleneck")

This is the most critical step. Incomplete lipid removal destroys GC columns and suppresses MS ionization.

-

Gravimetric Lipid Determination: Take 10% of the extract, evaporate to dryness, and weigh. (Used to report data on a "lipid-adjusted" basis).[3]

-

Acidified Silica Column:

-

Pack a glass column with silica gel impregnated with 44% sulfuric acid (

). -

Elute extract with Hexane.

-

Mechanism: The

oxidizes and chars the lipids (triglycerides) into polar aggregates that stick to the silica. PCBs are stable in acid and elute with the non-polar hexane.

-

-

Gel Permeation Chromatography (GPC) (Optional but Recommended for Liver):

-

If the acid column is insufficient (extract remains colored), use GPC (Bio-Beads S-X3) to separate high-molecular-weight biomolecules from the smaller PCBs.

-

Instrumental Analysis (GC-HRMS)

System: Thermo DFS, Agilent 7250 Q-TOF, or equivalent High-Resolution MS. Column: DB-5ms (Agilent) or Rtx-5ms (Restek). 30m x 0.25mm x 0.25µm.[4]

-

Note: The "ms" (low bleed) phase is essential to minimize background noise at trace levels.

GC Parameters

-

Injector: Splitless, 280°C.

-

Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

-

Oven Program:

-

100°C for 1 min.

-

20°C/min to 200°C.

-

2.5°C/min to 280°C (Slow ramp separates congeners).

-

Hold 5 min.

-

MS Parameters (SIM Mode)

To achieve femtogram sensitivity, operate in Selected Ion Monitoring (SIM) mode at >10,000 resolution (10% valley).

Table 1: Target Ions for PCB 193 Quantification

| Analyte | Identity | Quantitation Ion (m/z) | Qualifier Ion (m/z) | Ratio (Q1/Q2) |

| Native PCB 193 | 393.8025 | 395.7995 | 1.04 | |

| 405.8427 | 407.8398 | 1.04 |

-

Technical Insight: The ions listed correspond to the

and

Data Analysis & Quantification

Calculate the concentration (

Where:

- = Area of Native PCB 193 (m/z 393.8025).

-

= Area of

- = Concentration of labeled spike added (ng/g).

- = Relative Response Factor (determined from calibration standards).

Visualization: Workflows & Logic

Diagram 1: Extraction & Cleanup Workflow

This diagram illustrates the critical path from biological tissue to clean extract.

Caption: Step-by-step extraction workflow emphasizing the early introduction of the Internal Standard and the multi-stage lipid removal process.

Diagram 2: Isotope Dilution Logic

This diagram visualizes how the

Caption: The mechanistic logic of Isotope Dilution. Because the Native and Labeled compounds suffer identical losses, their ratio—and thus the calculated concentration—remains accurate.

Quality Control (QC) Criteria

To ensure Trustworthiness and E-E-A-T , the following criteria must be met for every batch:

-

Method Blank: Must contain < 10 pg/g of PCB 193.

-

Labeled Compound Recovery: The recovery of

-PCB 193 must be between 25% and 150%.-

Troubleshooting: Low recovery (<25%) usually indicates incomplete extraction or loss during the acid silica step.

-

-

Ion Ratio: The ratio of the Quantitation Ion to the Qualifier Ion (Table 1) must be within ±15% of the theoretical value (1.04).

-

Retention Time: The Native PCB 193 peak must elute within ±2 seconds of the

-PCB 193 peak.

References

-

U.S. Environmental Protection Agency (EPA). (2010). Method 1668C: Chlorinated Biphenyl Congeners in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS. [Link][5]

-

Centers for Disease Control and Prevention (CDC). (2019). Laboratory Procedure Manual: Polychlorinated Biphenyls (PCBs) and Persistent Pesticides in Serum. [Link]

-

National Institute of Standards and Technology (NIST). Standard Reference Material 1958: Organic Contaminants in Fortified Human Serum. (Used for validation). [Link]

-

Agilent Technologies. GC/MS Analysis of PCBs in Environmental Samples using DB-5ms Ultra Inert. [Link]

Sources

Application Note: High-Resolution Analysis of Polychlorinated Biphenyls in Human Serum Utilizing 2,3,3',4,5,5',6-Heptachlorobiphenyl (PCB 192) as a Self-Validating Surrogate

Executive Summary

The quantification of polychlorinated biphenyls (PCBs) in human serum presents a significant analytical challenge due to the complex proteinaceous and lipid-rich matrix, coupled with trace-level analyte concentrations. To ensure absolute data integrity, analytical workflows must incorporate a self-validating mechanism. This application note details the mechanistic rationale and step-by-step protocol for utilizing 2,3,3',4,5,5',6-Heptachlorobiphenyl (PCB 192) as a surrogate standard. By tracking the recovery of this specific congener, researchers can mathematically validate extraction efficiency and correct for analyte loss during sample preparation.

Mechanistic Rationale for Surrogate Selection

In trace-level biomonitoring, a protocol cannot merely assume 100% extraction efficiency; it must prove it for every single sample. This is achieved through the use of a surrogate standard spiked into the raw matrix prior to any chemical alteration.

Why PCB 192? PCB 192 (IUPAC: 2,3,3',4,5,5',6-Heptachlorobiphenyl) is the gold standard surrogate for human serum PCB analysis due to three critical factors:

-

Zero Endogenous Background: PCB 192 is a non-commercial congener. It is absent in industrial Aroclor mixtures and is not formed via environmental biological dechlorination processes. This guarantees a true baseline of zero in unspiked human serum[1].

-

Structural Parity: The most abundant and persistent PCBs found in human tissue are heavily chlorinated (e.g., PCB 153, 170, 180). As a heptachlorobiphenyl, PCB 192 perfectly mimics the lipophilicity (Log Kow) and steric hindrance of these target analytes during solvent partitioning[2].

-

Chromatographic Resolution: Its unique chlorine substitution pattern allows it to elute distinctly from target analytes on standard 5% phenyl capillary columns, preventing co-elution interference.

Fig 1: Logical causality of utilizing PCB 192 as a self-validating surrogate standard.

Physicochemical Profiling

Understanding the physical properties of PCB 192 is essential for optimizing mass spectrometry parameters and predicting its behavior in non-polar solvents.

Table 1: Physicochemical Properties of PCB 192

| Property | Value |

| IUPAC Name | 2,3,3',4,5,5',6-Heptachlorobiphenyl |

| CAS Registry Number | 2[2] |

| Molecular Formula | C12H3Cl7 |

| Monoisotopic Mass | 3[3] |

| Predicted Collision Cross Section | 178.2 Ų ([M]- adduct)[3] |

| Primary Analytical Role | Internal / Surrogate Standard[1] |

Self-Validating Extraction Architecture

The following protocol utilizes a liquid-liquid extraction (LLE) paired with adsorption chromatography. Every step is designed with a specific mechanistic causality to isolate fully halogenated compounds from the complex serum matrix.

Fig 2: Step-by-step analytical workflow for PCB extraction from human serum.

Step-by-Step Protocol

Phase 1: Equilibration & Spiking

-

Thaw human serum (e.g., NIST SRM 1957 or patient samples) to room temperature[4].

-

Aliquot 5.0 g of serum into a solvent-rinsed 50-mL glass centrifuge tube[1].

-

Spike the sample with 5 µL of a 1 ng/µL solution of PCB 192 in acetone[1].

-

Causality Note: Acetone is utilized as the carrier solvent because it is miscible with the aqueous serum. This ensures the highly lipophilic PCB 192 disperses evenly and penetrates micellar structures, accurately mimicking the distribution of endogenous PCBs before extraction begins.

-

Phase 2: Protein Denaturation

-

Add 7.5 mL of high-purity Methanol to the spiked serum[1].

-

Cap with a PTFE stopper and agitate vigorously using a wrist-action shaker for 2 minutes.

-

Causality Note: Endogenous PCBs are tightly bound to circulating transport proteins (e.g., albumin and lipoproteins). Methanol acts as a chaotropic agent, disrupting these hydrophobic interactions and denaturing the proteins, thereby freeing the analytes for solvent partitioning.

-

Phase 3: Liquid-Liquid Extraction (LLE)

-

Add 5.0 mL of a Hexane/Dichloromethane mixture (or pure Hexane).

-

Shake vigorously for 5 minutes, then centrifuge at 800 × g for 15 minutes to achieve phase separation.

-

Transfer the upper organic layer to a clean glass vial. Repeat the extraction twice more and combine the organic phases.

-

Causality Note: The non-polar hexane selectively partitions the highly lipophilic PCBs (Log Kow > 6) away from the aqueous methanol/serum phase, leaving behind polar metabolites and water-soluble proteins.

-

Phase 4: Adsorption Chromatography (Clean-up)

-

Prepare a glass column packed with 10 g of calibrated, 4% deactivated Florisil, overlaid with 2 g of anhydrous sodium sulfate[1].

-

Pass the combined organic extract through the column, eluting with 65 mL of hexane.

-

Collect the eluate in an evaporator bottle.

-

Causality Note: Serum extracts inevitably contain co-extracted cholesterol and triglycerides. Florisil (magnesium silicate) possesses a highly polar surface that strongly adsorbs these oxygenated lipids. Because PCBs are fully halogenated and non-polar, they lack the functional groups necessary to bind to the Florisil, allowing them to elute unhindered in the hexane fraction.

-

Phase 5: Instrumental Analysis

-

Evaporate the eluate to ~50 µL under a gentle stream of high-purity nitrogen.

-

Inject 1-3 µL into a High-Resolution Gas Chromatograph (HRGC) equipped with a 5% phenyl-substituted methylpolysiloxane capillary column (e.g., DB-5MS, 30m × 0.25mm × 0.25µm).

-

Causality Note: The 5% phenyl stationary phase provides the necessary dipole-induced dipole interactions to resolve structurally similar PCB isomers based on subtle differences in polarizability and boiling points.

-

Data Interpretation & Quality Assurance

Because PCBs partition heavily into adipose tissue and circulating lipids, raw serum concentrations can be misleading. Fasting prior to sample collection is not strictly necessary if lipid adjustment is performed[5]. Total cholesterol and triglycerides must be determined enzymatically, allowing the final PCB concentration to be normalized per gram of total serum lipid.

The validity of the entire batch rests on the recovery of the PCB 192 surrogate. If the recovery falls outside the acceptable range, the extraction is deemed compromised, and the sample must be re-processed.

Table 2: Method Performance & Quality Control Criteria

| Quality Control Metric | Target Value | Acceptable Range | Corrective Action if Failed |

| PCB 192 Surrogate Recovery | 100% | 70% – 130%[1] | Re-extract sample batch |

| Method Detection Limit (MDL) | < 5.0 pg/g serum | Matrix dependent | Optimize GC-MS injection volume |

| Relative Standard Deviation (RSD) | < 15% | < 20% | Check GC inlet for active sites |

| Procedural Blank | < MDL | < 3 × MDL | Decontaminate glassware |

References

- PubChemLite. 2,3,3',4,5,5',6-heptachlorobiphenyl (C12H3Cl7). Université du Luxembourg.

- CymitQuimica. CAS 74472-51-8: PCB 192.

- National Institute of Standards & Technology (NIST). Standard Reference Material 1589a: PCBs, Pesticides, and PBDEs in Human Serum.

- National Institute of Standards & Technology (NIST). Standard Reference Material 1957: Organic Contaminants in Non-Fortified Human Serum.

- Brock, J.W., et al. Routine Analysis of 101 Polychlorinated Biphenyl Congeners in Human Serum by Parallel Dual-Column Gas Chromatography with Electron Capture Detection. Journal of Analytical Toxicology.

- PhenX Toolkit. Laboratory Procedure Manual - Persistent Organic Pollutants in Human Serum.

Sources

Application Note: High-Resolution Mass Spectrometry (HRMS) for PCB Congener Analysis

Executive Summary

Polychlorinated biphenyls (PCBs) consist of 209 distinct congeners, varying significantly in toxicity and environmental persistence. While legacy methods (e.g., Aroclor profiling by GC-ECD) provide total PCB estimates, they fail to resolve the 12 dioxin-like PCBs (dl-PCBs) required for World Health Organization (WHO) Toxic Equivalency (TEQ) risk assessments.

This application note details a rigorous protocol for the congener-specific analysis of PCBs using Gas Chromatography coupled with High-Resolution Mass Spectrometry (GC-HRMS) . We contrast the regulatory gold standard—Magnetic Sector MS (EPA Method 1668C)—with the emerging high-resolution alternative, GC-Orbitrap . This guide prioritizes Isotope Dilution Quantitation (IDQ) to ensure self-validating accuracy in complex biological and environmental matrices.

Scientific Foundation & Instrumentation

Why High-Resolution MS?

Low-resolution MS (Quadrupole) often suffers from isobaric interferences in complex matrices (e.g., lipid-rich tissue). HRMS provides the Resolving Power (RP) necessary to separate the exact mass of PCB ions from matrix interferences (e.g., chlorinated pesticides, PCDEs).

-

Magnetic Sector (The Standard): Operates at RP > 10,000 (10% valley). Uses Selected Ion Monitoring (SIM) for maximum sensitivity (femtogram level).

-

Orbitrap (The Modern Approach): Operates at RP 60,000–120,000 (FWHM). Acquires Full Scan data, allowing retrospective analysis and untargeted screening without sacrificing sensitivity.[1]

Chromatographic Theory

Separating all 209 congeners on a single GC column is theoretically impossible due to critical co-elutions (e.g., PCB 153/132).

-

Primary Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, ZB-5) resolves unique congeners but co-elutes several dl-PCBs.

-

Specialized Column: SGE HT8-PCB (8% phenyl polycarborane-siloxane) is recommended for superior separation of the toxic dl-PCBs (e.g., PCB 126, 169).

Experimental Protocol

Reagents & Standards

To achieve "self-validating" data, Isotope Dilution is mandatory. Every native congener quantified is corrected by the recovery of a specific

| Standard Type | Composition | Purpose |

| Labeled Surrogate Spike | Added to sample before extraction to correct for loss. | |

| Cleanup Standard | Added before cleanup steps to monitor fractionation efficiency. | |

| Internal Standard (Recovery) | Added immediately prior to GC injection to quantify recovery of surrogates. | |

| Native Calibration Mix | Native PCBs (All 209 or WHO-12 subset) | Used to establish Response Factors (RF). |

Sample Preparation Workflow

This workflow is designed for complex matrices (fish tissue, serum, soil). It employs a "destructive" cleanup to remove lipids, ensuring the MS source remains clean.

Figure 1: Automated sample preparation workflow emphasizing the separation of dioxin-like (planar) PCBs from bulk congeners.

Instrumental Method (GC-HRMS)

Gas Chromatography Conditions

-

System: Thermo Trace 1310 or Agilent 8890.

-

Column: Phenomenex Zebron ZB-5MS (60m x 0.25mm x 0.25µm) OR SGE HT8-PCB.

-

Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

-

Injection: 1-2 µL Splitless (280°C).

-

Oven Program:

-

100°C (hold 1 min)

-

20°C/min to 200°C

-

2.5°C/min to 260°C (Critical separation window)

-

20°C/min to 320°C (hold 5 min)

-

Mass Spectrometry Parameters (Magnetic Sector vs. Orbitrap)

| Parameter | Magnetic Sector (e.g., Thermo DFS) | Orbitrap (e.g., Q Exactive GC) |

| Ionization | EI (35-45 eV) | EI (60-70 eV) |

| Acquisition Mode | SIM (Voltage/Magnet switching) | Full Scan (m/z 50–700) |

| Resolution | > 10,000 (10% Valley) | 60,000 (FWHM @ m/z 200) |

| Lock Mass | PFK (Perfluorokerosene) continuous bleed | Column Bleed or PFTBA |

| Ions Monitored | 2 ions per native + 2 ions per labeled | All ions (extract exact mass later) |

Data Analysis & Quality Control

Identification Logic (The Self-Validating System)